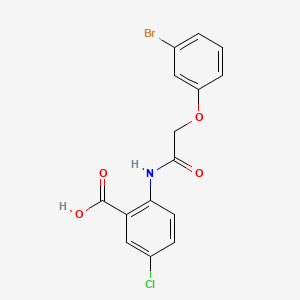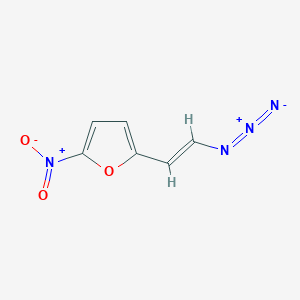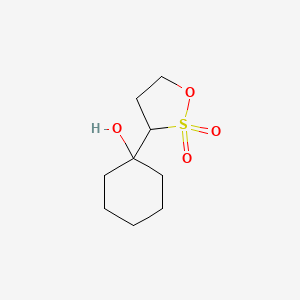
7-Pentadecyne, 1-chloro-13-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Pentadecyne, 1-chloro-13-methyl-: is an organic compound with the molecular formula C16H29Cl . It is a chlorinated alkyne, characterized by the presence of a chlorine atom and a triple bond within its carbon chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Pentadecyne, 1-chloro-13-methyl- typically involves the chlorination of a suitable alkyne precursor. One common method is the radical chlorination of 13-methyl-7-pentadecene using chlorine gas under UV light. The reaction proceeds via a free radical mechanism, where the chlorine radicals add to the alkyne, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 7-Pentadecyne, 1-chloro-13-methyl- may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and chlorine concentration, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions: 7-Pentadecyne, 1-chloro-13-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thiols.
Addition Reactions: The triple bond in the alkyne can undergo addition reactions with hydrogen, halogens, or hydrogen halides, resulting in the formation of alkenes or alkanes.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or ozone, leading to the cleavage of the triple bond and formation of carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Nucleophiles such as NaOH, NH3, or RSH in polar solvents like water or ethanol.
Addition: Hydrogen gas with a palladium catalyst for hydrogenation; halogens like Br2 or Cl2 in inert solvents for halogenation.
Oxidation: Potassium permanganate in acidic or basic medium; ozone in a cold solvent like dichloromethane.
Major Products:
Substitution: Alcohols, amines, thiols.
Addition: Alkenes, alkanes.
Oxidation: Carboxylic acids, ketones.
科学研究应用
Chemistry: 7-Pentadecyne, 1-chloro-13-methyl- is used as a building block in organic synthesis. Its reactivity allows for the construction of more complex molecules, making it valuable in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme mechanisms involving halogenated substrates. Its derivatives may also exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, 7-Pentadecyne, 1-chloro-13-methyl- is used in the production of polymers and materials with specific properties. Its ability to undergo polymerization and copolymerization reactions makes it useful in creating materials with unique mechanical and chemical properties.
作用机制
The mechanism of action of 7-Pentadecyne, 1-chloro-13-methyl- involves its reactivity towards nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon adjacent to it more susceptible to nucleophilic attack. The triple bond in the alkyne also provides a site for electrophilic addition reactions. These reactive sites allow the compound to participate in various chemical transformations, leading to the formation of diverse products.
相似化合物的比较
1-Chloro-13-methylpentadecane: Similar structure but lacks the triple bond, making it less reactive in addition reactions.
7-Pentadecyne: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Bromo-13-methyl-7-pentadecyne: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and selectivity in chemical reactions.
Uniqueness: 7-Pentadecyne, 1-chloro-13-methyl- is unique due to the presence of both a chlorine atom and a triple bond within its structure. This combination of functional groups provides a versatile platform for various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
属性
CAS 编号 |
71317-61-8 |
|---|---|
分子式 |
C16H29Cl |
分子量 |
256.9 g/mol |
IUPAC 名称 |
1-chloro-13-methylpentadec-7-yne |
InChI |
InChI=1S/C16H29Cl/c1-3-16(2)14-12-10-8-6-4-5-7-9-11-13-15-17/h16H,3,5,7-15H2,1-2H3 |
InChI 键 |
HTWKNNJMZHCKAI-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CCCCC#CCCCCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[2-(4-Methoxyphenyl)cyclopropyl]benzonitrile](/img/structure/B14455903.png)





![Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester](/img/structure/B14455932.png)




